7-Methyl-1,7-diazaspiro[4.4]nonan-2-one

Catalog No.
S13563789
CAS No.
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-1,7-diazaspiro[4.4]nonan-2-one

Product Name

7-Methyl-1,7-diazaspiro[4.4]nonan-2-one

IUPAC Name

7-methyl-1,7-diazaspiro[4.4]nonan-2-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c1-10-5-4-8(6-10)3-2-7(11)9-8/h2-6H2,1H3,(H,9,11)

InChI Key

OUXQYXWDMQDTLH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCC(=O)N2

7-Methyl-1,7-diazaspiro[4.4]nonan-2-one is a heterocyclic compound characterized by a unique spirocyclic structure that incorporates two nitrogen atoms within its framework. This compound belongs to the class of diazaspiro compounds, which are notable for their complex three-dimensional shapes and potential biological activities. The molecular formula of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one is C7H12N2OC_7H_{12}N_2O, and it has a molecular weight of approximately 140.19 g/mol. Its structural uniqueness arises from the spiro arrangement, where two rings share one common atom, contributing to its stability and reactivity in various chemical environments.

The reactivity of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one can be attributed to its functional groups and the presence of nitrogen atoms, which can participate in various chemical transformations. Common reactions involving this compound include:

  • Reductive Amination: This process allows for the introduction of various amine groups onto the spirocyclic structure, enhancing its biological activity .
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures, which may exhibit enhanced pharmacological properties.
  • Substitution Reactions: The nitrogen atoms can facilitate nucleophilic substitution reactions, allowing for derivatization and modification of the compound's properties.

Research indicates that 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one exhibits significant biological activity, particularly as an antagonist at certain receptor sites. It has been studied for its potential effects on:

  • Neurotransmitter Release: The compound may influence the release of neurotransmitters such as acetylcholine and dopamine, suggesting potential applications in treating neurological disorders .
  • Bone Resorption Inhibition: Some derivatives of diazaspiro compounds have shown efficacy in inhibiting osteoclast activity, which is crucial for managing conditions like osteoporosis .
  • Anticancer Properties: Preliminary studies suggest that modifications of this compound may lead to anticancer agents due to their ability to disrupt cellular processes in cancer cells.

The synthesis of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one typically involves several key steps:

  • Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors such as malonodinitrile and N-tosylaziridine.
  • Functional Group Modification: Subsequent reactions such as reductive amination or alkylation are employed to introduce various substituents onto the spirocyclic framework.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples suitable for biological testing.

7-Methyl-1,7-diazaspiro[4.4]nonan-2-one has a range of applications across different fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in drug discovery efforts aimed at treating neurological disorders and bone-related diseases.
  • Chemical Research: It is utilized in synthetic organic chemistry as a building block for more complex molecules.
  • Material Science: Its unique structure may find applications in developing new materials with specific mechanical or chemical properties.

Studies investigating the interactions of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one with various biological targets have revealed insights into its mechanism of action:

  • Receptor Binding Studies: These studies demonstrate that the compound can effectively bind to certain receptors involved in neurotransmission, influencing signaling pathways related to mood and cognition .
  • In Vitro Assays: Experimental assays have shown that this compound can modulate cellular responses in osteoclasts, indicating potential therapeutic benefits in bone health .

Several compounds share structural similarities with 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one. Below is a comparison highlighting their unique attributes:

Compound NameStructure TypeNotable Activity
1,7-Diazaspiro[4.4]nonan-2-oneDiazaspiro compoundNeurotransmitter modulation
2,7-Diazaspiro[4.4]nonan-1-oneDiazaspiro compoundAntiosteoporotic properties
5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazoleModified diazaspiroPotential anticancer activity
6-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)-5-nitroquinolineNitrogen-containing heterocycleAntimicrobial properties

The uniqueness of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one lies in its specific methyl substitution at the seventh position and its distinct spirocyclic structure that enhances its biological interactions compared to other similar compounds.

Diazaspiro compounds belong to a class of bicyclic organic molecules where two nitrogen atoms are incorporated into a spirocyclic framework. These structures are defined by their spiro junction, a single atom shared between two rings, which imposes geometric constraints that reduce conformational flexibility. The general classification of diazaspiro compounds depends on ring sizes and nitrogen positions:

Compound NameRing SizesMolecular FormulaCAS Number
1,7-Diazaspiro[4.4]nonan-2-one[4.4]$$ \text{C}7\text{H}{12}\text{N}_2\text{O} $$1400797-52-5
2,7-Diazaspiro[4.4]nonan-1-one[4.4]$$ \text{C}7\text{H}{12}\text{N}_2\text{O} $$1203796-97-7
7-Methyl-1,7-diazaspiro[4.4]nonan-2-one[4.4]$$ \text{C}8\text{H}{14}\text{N}_2\text{O} $$2169426-78-0

The [4.4] notation indicates that both rings in the spiro system contain four members each. The methyl substituent in 7-methyl-1,7-diazaspiro[4.4]nonan-2-one introduces steric effects that further restrict rotational freedom, enhancing its potential as a pharmacophore.

Significance of Spirocyclic Architectures in Medicinal Chemistry

Spirocyclic scaffolds have gained prominence in drug design due to their ability to:

  • Increase three-dimensionality, measured by the fraction of $$ \text{sp}^3 $$-hybridized carbons ($$ F_{\text{sp}^3} $$), which correlates with clinical success rates.
  • Improve solubility and metabolic stability by reducing planar symmetry and optimizing log $$ P $$ values.
  • Mimic bioactive conformations of natural ligands through rigid spatial arrangements of functional groups.

For example, spirocyclic systems in approved drugs like apalutamide (for prostate cancer) and simeprevir (for hepatitis C) demonstrate enhanced target selectivity and reduced off-site binding. The 7-methyl-1,7-diazaspiro[4.4]nonan-2-one scaffold shares these advantages, making it a candidate for optimizing kinase inhibitors and GPCR modulators.

Historical Context of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one Development

The synthesis of spirocyclic diamines dates to early 20th-century efforts to explore strained bicyclic systems. However, targeted development of 7-methyl-1,7-diazaspiro[4.4]nonan-2-one began in the 2010s, driven by advances in cyclization methodologies and computational modeling. Key milestones include:

  • 2014: PubChem registration of the parent compound 1,7-diazaspiro[4.4]nonan-2-one (CID 83815128).
  • 2020s: Optimization of methyl-substituted variants using continuous-flow reactors to enhance yield and purity.
  • 2025: Commercial availability of 7-methyl-1,7-diazaspiro[4.4]nonan-2-one for high-throughput screening (CAS 2169426-78-0).

Modern synthetic routes often employ Mannich-type cyclizations or ring-closing metathesis to construct the spiro framework, followed by methylation at the 7-position.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.110613074 g/mol

Monoisotopic Mass

154.110613074 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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